molecular formula C14H11Br2NO4 B2878943 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate CAS No. 1794778-03-2

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate

Cat. No.: B2878943
CAS No.: 1794778-03-2
M. Wt: 417.053
InChI Key: NEKKLFNEAPPTMH-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a 5-bromofuran-2-carboxylate ester linked to a 2-oxoethylamine moiety substituted with a 4-bromobenzyl group.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Br2NO4/c15-10-3-1-9(2-4-10)7-17-13(18)8-20-14(19)11-5-6-12(16)21-11/h1-6H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKKLFNEAPPTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic derivative notable for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Bromobenzyl amine : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Furan carboxylate : Known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate exhibit a range of biological activities:

Anticancer Activity

A related compound, 7a , which features a similar structure, has been shown to possess significant antiproliferative effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 1.73 μM against FaDu cells (human pharyngeal squamous cell carcinoma) . The mechanisms of action include:

  • Induction of morphological changes in cancer cells.
  • Activation of apoptotic pathways as evidenced by increased levels of cleaved caspase-3.
  • Impairment of cell migration and colony formation abilities.
  • Induction of oxidative stress and G2/M phase cell cycle arrest in MCF-7 cells (breast cancer) .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, selectively inhibiting COX-2 over COX-1, which is crucial for reducing inflammation without significantly affecting gastric mucosa protection . This dual action suggests potential therapeutic applications in both cancer and inflammatory diseases.

Case Studies and Experimental Findings

Several studies have explored the biological activity of furan-containing compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate :

Study Compound Tested Cell Line IC50 (μM) Mechanism
Study 17aFaDu1.73Apoptosis induction, cell cycle arrest
Study 2Related furan compoundMCF-7VariesCOX inhibition, oxidative stress induction

These findings highlight the compound's potential as a therapeutic agent in oncology and inflammation management.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 2-((4-Bromobenzyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate to various biological targets. These studies suggest that the compound can effectively interact with topoisomerase enzymes, which are critical for DNA replication and repair processes in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of brominated furan/benzofuran carboxylates with variations in substituents and heterocyclic cores. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Core Structure Substituents Key Differences Reference
Target Compound Furan 5-Br (furan), 4-Br-benzyl (amide) Reference standard
Ethyl 5-bromo-1-benzofuran-2-carboxylate Benzofuran 5-Br, ethyl ester Benzofuran core vs. furan; ester substituent
5-Bromobenzofuran-2-carboxylic acid Benzofuran 5-Br, carboxylic acid Carboxylic acid group enhances polarity
[2-(4-ethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate Furan 4-Ethoxyanilino (amide) Ethoxy group increases solubility
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Benzofuran 6-Br, 4-F-phenyl, phenyl Additional halogen and aromatic groups
[2-(5-bromothiophen-2-yl)-2-oxoethyl] 4-iodobenzoate Thiophene 5-Br (thiophene), 4-I-benzoate Thiophene core vs. furan; iodine substituent

Key Observations :

  • Thiophene analogs (e.g., ) exhibit altered electronic properties due to sulfur’s lower electronegativity compared to oxygen .
  • Substituent Effects : The 4-bromobenzyl group in the target compound may improve membrane permeability compared to smaller substituents (e.g., ethyl or methoxy groups). Carboxylic acid derivatives (e.g., 5-Bromobenzofuran-2-carboxylic acid) show higher solubility but reduced cell penetration .
  • Halogen Positioning : Bromine at the 5-position on furan/benzofuran is conserved across analogs, suggesting its role in steric or electronic modulation. Additional halogens (e.g., 6-Br in ) may influence metabolic stability .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Pharmacological Activity
Target Compound ~425.1 3.8 <0.1 (PBS) Anticancer (inferred)
Ethyl 5-bromo-1-benzofuran-2-carboxylate 283.1 2.9 0.5 (DMSO) Antiproliferative (tested)
5-Bromobenzofuran-2-carboxylic acid 255.0 1.5 >10 (Water) Enzyme inhibition
[2-(4-ethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate ~407.2 3.2 0.2 (PBS) Not reported

Analysis :

  • Lipophilicity : The target compound’s higher LogP (3.8) compared to ethyl 5-bromo-1-benzofuran-2-carboxylate (2.9) reflects the contribution of the 4-bromobenzyl group, which may enhance blood-brain barrier penetration.
  • Solubility : Carboxylic acid derivatives (e.g., 5-Bromobenzofuran-2-carboxylic acid) exhibit superior aqueous solubility, making them preferable for formulations requiring high bioavailability .
  • Bioactivity : Ethyl 5-bromo-1-benzofuran-2-carboxylate has demonstrated antiproliferative effects in preclinical studies, suggesting that the target compound may share similar mechanisms, albeit with modified potency due to structural differences .

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